1-(5-Bromofuran-2-yl)but-3-en-1-amine
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Overview
Description
1-(5-Bromofuran-2-yl)but-3-en-1-amine is an organic compound that belongs to the class of furan derivatives It features a bromine atom attached to the furan ring and an amine group attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromofuran-2-yl)but-3-en-1-amine typically involves the bromination of a furan derivative followed by the introduction of the butenyl amine group. One common method includes the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 5-bromofuran is then subjected to a nucleophilic substitution reaction with a suitable butenyl amine precursor under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromofuran-2-yl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to reduce the bromine atom.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: Imines, nitriles, and oximes.
Reduction: De-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromofuran-2-yl)but-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromofuran-2-yl)but-3-en-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amine group can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-(5-Bromofuran-2-yl)but-3-en-1-amine can be compared with other similar compounds, such as:
1-(5-Bromofuran-2-yl)ethan-1-amine: A shorter chain analogue with potentially different reactivity and biological activity.
N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine: A structurally related compound with a benzyl group instead of a bromine atom.
Properties
Molecular Formula |
C8H10BrNO |
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Molecular Weight |
216.07 g/mol |
IUPAC Name |
1-(5-bromofuran-2-yl)but-3-en-1-amine |
InChI |
InChI=1S/C8H10BrNO/c1-2-3-6(10)7-4-5-8(9)11-7/h2,4-6H,1,3,10H2 |
InChI Key |
YELPBGTXCDARBW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(O1)Br)N |
Origin of Product |
United States |
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